2,7-Dichlorothiazolo[5,4-D]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIETVCLWXWMCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659988 | |
| Record name | 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19602-61-0 | |
| Record name | 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization Strategies of 2,7 Dichlorothiazolo 5,4 D Pyrimidine
Nucleophilic Substitution Reactions at Halogenated Positions of the Thiazolopyrimidine Ring
The chlorine atoms at the C2 and C7 positions of the thiazolo[5,4-d]pyrimidine (B3050601) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate, providing a direct pathway to introduce a variety of functional groups. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of the chloride leaving groups by a range of nucleophiles.
Amination is one of the most fundamental transformations of 2,7-dichlorothiazolo[5,4-d]pyrimidine, leading to the synthesis of biologically active amino-substituted derivatives. researchgate.net Research has shown that both mono- and di-aminated products can be selectively prepared.
A straightforward, single-step process has been developed for the synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. nih.gov This method involves the reaction of the commercially available 4,6-dichloro-5-aminopyrimidine with various isothiocyanates. nih.gov This reaction proceeds under mild conditions and accommodates a range of functionalized isothiocyanates, producing the intermediates in good to excellent yields. nih.gov These 2-amino-7-chloro intermediates are then readily converted into differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines by subsequent nucleophilic substitution with alkyl or arylamine nucleophiles at the remaining chloro-position. nih.gov
Furthermore, in syntheses starting from thiazolo[5,4-d]pyrimidine-5,7-diols, chlorination with phosphorus oxychloride (POCl₃) yields the 5,7-dichloro derivatives. nih.gov Subsequent reaction with aqueous ammonia (B1221849) can selectively furnish the 7-amino-5-chloro substituted intermediate, highlighting the potential for regioselective amination. nih.gov This selectivity is crucial for building libraries of compounds where different substituents are desired at each position. nih.gov These amination strategies are foundational in the development of novel antagonists for adenosine (B11128) receptors. nih.gov
Table 1: Examples of Nucleophilic Amination Reactions This table is generated based on representative reactions described in the literature.
| Starting Material | Reagent | Product | Reference |
|---|
While amination is a common nucleophilic substitution pathway, the chlorine atoms also serve as handles for the introduction of carbon-based substituents. However, direct SNAr reactions with typical alkyl or aryl carbanions (e.g., Grignard or organolithium reagents) can be complex. The more prevalent and controlled strategy for achieving alkylation and arylation involves palladium-catalyzed cross-coupling reactions, which leverage the C-Cl bonds for C-C bond formation. These methods, discussed in detail in the following section, have become the standard for scaffold diversification due to their high efficiency, functional group tolerance, and predictability.
Palladium-Catalyzed Cross-Coupling Reactions of Thiazolo[5,4-D]pyrimidine Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for modifying the this compound scaffold. youtube.com These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, providing access to a vast chemical space that is inaccessible through classical substitution methods. researchgate.netmdpi.com
Direct C-H arylation has emerged as an efficient and atom-economical method for synthesizing aryl-substituted heterocycles. Researchers have developed a novel protocol for the direct arylation of thiazolo[5,4-d]pyrimidine derivatives with aryl iodides. rsc.orgrsc.org This transformation is catalyzed by a combination of Pd(PPh₃)₄ and Ag₂CO₃, which acts as both an oxidant and a base. rsc.org Notably, the reaction is conducted exclusively in water at a mild temperature of 60 °C, yielding the desired 2-arylsubstituted thiazolo[5,4-d]pyrimidines in good to excellent yields. rsc.orgrsc.org This "on water" methodology avoids the use of toxic reagents and harsh conditions often associated with traditional methods, aligning with the principles of green chemistry. rsc.orgdocumentsdelivered.com
The Suzuki-Miyaura and Buchwald-Hartwig reactions are mainstays in modern organic synthesis and have been successfully applied to functionalize the thiazolo[5,4-d]pyrimidine core.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is extensively used for creating C-C bonds. In the synthesis of novel adenosine receptor antagonists, researchers first prepared a 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate. nih.gov The chlorine at the 5-position was then substituted with various aryl and heteroaryl groups via a Suzuki reaction using the corresponding boronic acids (R-B(OH)₂), tetrakis(triphenylphosphine)palladium(0) as the catalyst, and sodium carbonate as the base. nih.gov This strategy demonstrates the selective functionalization of one chloro position in the presence of an amino group, showcasing the robustness of the Suzuki coupling. nih.govnih.gov
The Buchwald-Hartwig amination provides a powerful alternative to classical nucleophilic substitution for forming C-N bonds. organic-chemistry.orgyoutube.com This palladium-catalyzed reaction couples an amine with an aryl halide and is particularly useful for coupling less nucleophilic amines or when milder conditions are required. rsc.org Its application allows for the synthesis of a wide range of N-aryl and N-alkyl amino-substituted thiazolopyrimidines, often with greater scope and efficiency than non-catalyzed amination reactions. nih.govnih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table summarizes key cross-coupling methods used for derivatizing the thiazolopyrimidine scaffold.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Direct C-H Arylation | Thiazolo[5,4-d]pyrimidine | Aryl iodide | Pd(PPh₃)₄ / Ag₂CO₃ | 2-Aryl-thiazolo[5,4-d]pyrimidine | rsc.orgrsc.org |
| Suzuki-Miyaura | 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 7-Amino-5-(hetero)aryl-thiazolo[5,4-d]pyrimidine | nih.gov |
| Buchwald-Hartwig | Chloro-thiazolo[5,4-d]pyrimidine | Primary/Secondary Amine | Pd(0) / Bulky phosphine (B1218219) ligand | Amino-thiazolo[5,4-d]pyrimidine | nih.govnih.gov |
Electrophilic Aromatic Substitution Reactions on the Thiazolo[5,4-D]pyrimidine Core
The thiazolo[5,4-d]pyrimidine ring system is inherently electron-deficient. This is due to the presence of three electronegative nitrogen atoms within the bicyclic structure, which significantly deactivates the aromatic rings towards electrophilic attack. The pyrimidine ring, in particular, is highly resistant to common electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Consequently, direct functionalization of the C-H bonds on the thiazolo[5,4-d]pyrimidine core via electrophilic substitution is not a synthetically viable strategy. Instead, derivatization is almost exclusively achieved through the functionalization of pre-existing groups or, more importantly, through the powerful nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the halogenated C2 and C7 positions. researchgate.net
Functional Group Introduction Adjacent to Halogen Substituents
The chemical literature on this compound primarily focuses on the substitution of the chloro groups at the C2 and C7 positions rather than the introduction of new functional groups on the heterocyclic core adjacent to these positions. The electron-deficient nature of the pyrimidine ring generally makes it resistant to standard electrophilic aromatic substitution reactions, which would be the most common method for introducing functional groups at the C5 position.
While methods for the bromination of related isomeric scaffolds like 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) have been reported, these reactions occur on the more electron-rich thiophene (B33073) ring. For the thiazolo[5,4-d]pyrimidine system, direct functionalization of the ring at positions other than those bearing the halogens is not a commonly reported derivatization strategy. Research efforts are overwhelmingly directed towards leveraging the reactivity of the existing chloro substituents.
Regioselectivity in Electrophilic Transformations
The regioselectivity of transformations involving the this compound scaffold is dictated by the inherent electronic properties of the fused ring system.
Electrophilic Substitution : The pyrimidine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. The thiazole (B1198619) ring is comparatively more electron-rich. However, there is a scarcity of published research detailing electrophilic substitution reactions, such as nitration or halogenation, directly on the this compound core. Studies on related fused pyrimidine systems, such as uni-muenchen.denih.govresearchgate.netoxadiazolo[3,4-d]pyrimidine-5,7-diamine, have shown that nitration occurs selectively on the exocyclic amino groups rather than on the carbon atoms of the heterocyclic ring. rsc.orgresearchgate.net This suggests that any electrophilic attack on an unsubstituted thiazolo[5,4-d]pyrimidine ring would likely face significant challenges and may require harsh conditions or highly activated substrates.
Nucleophilic Substitution : In contrast, the primary and most predictable reactivity involves nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C2 and C7 positions are excellent leaving groups, activated by the electron-withdrawing nature of the fused heterocyclic system. This allows for sequential and regioselective displacement by various nucleophiles. The differential reactivity of the C2 and C7 positions enables the stepwise introduction of different substituents, a critical strategy for building molecular diversity.
Diversification of the Thiazolo[5,4-D]pyrimidine Scaffold for Structure-Activity Relationship Studies
The this compound scaffold is a cornerstone for developing libraries of compounds for structure-activity relationship (SAR) studies, particularly in the pursuit of novel therapeutic agents. scilit.com Its value lies in the ability to systematically modify substituents at key positions to optimize biological activity, selectivity, and pharmacokinetic properties.
Introduction of Varied Substituents at Specific Positions
The most prevalent strategy for diversifying the thiazolo[5,4-d]pyrimidine scaffold is the nucleophilic substitution of the chlorine atoms at the C2 and C7 positions. This allows for the introduction of a wide array of chemical moieties, which is fundamental for exploring the chemical space around the core structure.
Research has demonstrated the synthesis of series of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as potent TRPV1 antagonists. nih.gov In these studies, various primary and secondary amines were used to displace the chloro groups, leading to the identification of compounds with significant biological activity. nih.gov Further SAR exploration has involved introducing different aryl or heteroaryl groups at position 5, in addition to modifying the substituents at positions 2 and 7, to develop dual-affinity antagonists for adenosine receptors. nih.gov
Below is a table summarizing the types of substituents introduced onto the thiazolo[5,4-d]pyrimidine core via nucleophilic substitution.
| Position | Reagent/Nucleophile | Resulting Substituent | Reference |
| C7 | Various Amines | -NHR, -NR¹R² | nih.gov |
| C2 | Various Amines | -NHR, -NR¹R² | nih.gov |
| C5 | Arylboronic Acids | -Aryl, -Heteroaryl | nih.gov |
| C2 | Arylacetylchlorides | -Arylmethyl | nih.gov |
Exploration of Isomeric and Analogous Scaffolds
To fully understand the SAR and to engage in "scaffold hopping," medicinal chemists frequently synthesize and evaluate isomers and analogues of a lead structure. The thiazolo[5,4-d]pyrimidine system is often viewed as a purine (B94841) isostere, where a nitrogen atom in the purine's imidazole (B134444) ring is replaced by sulfur. researchgate.netnih.gov This bioisosteric relationship is a key driver for its use in drug design.
The exploration of related scaffolds allows researchers to fine-tune the geometric and electronic properties of the core, potentially leading to improved target engagement, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Key isomeric and analogous scaffolds that have been compared to thiazolo[5,4-d]pyrimidine include:
Thiazolo[4,5-d]pyrimidine (B1250722) : A direct isomer that has also been extensively studied as a privileged scaffold in drug discovery. researchgate.netscilit.comresearchgate.net
Oxazolo[5,4-d]pyrimidine (B1261902) : An analogue where the thiazole sulfur is replaced by oxygen.
Thieno[3,2-d]pyrimidine : A related scaffold where the thiazole ring is replaced by a thiophene ring. researchgate.net
Purine : The parent bioisosteric scaffold from which many thiazolopyrimidine designs are derived. researchgate.netnih.gov
The table below outlines these related scaffolds.
| Scaffold Name | Structural Relationship to Thiazolo[5,4-d]pyrimidine | Key Feature | Reference |
| Thiazolo[4,5-d]pyrimidine | Isomer | Fused pyrimidine and thiazole rings | researchgate.netresearchgate.net |
| Oxazolo[5,4-d]pyrimidine | Analogue | Oxygen atom replaces sulfur in the five-membered ring | |
| Thieno[3,2-d]pyrimidine | Analogue | Thiophene ring fused to pyrimidine | researchgate.net |
| Purine | Bioisostere | Imidazole ring fused to pyrimidine | researchgate.netnih.gov |
| Thiazolo[5,4-b]pyridine | Analogue | Pyridine ring instead of pyrimidine | researchgate.net |
This comparative approach has been successfully used to develop potent HIV-1 non-nucleoside reverse transcriptase inhibitors, where modifying the core scaffold from thiophene[3,2-d]pyrimidine to thiazolo[5,4-d]pyrimidine or thiazolo[4,5-d]pyrimidine significantly influenced antiviral activity and resistance profiles. researchgate.net
Applications in Rational Drug Design and Chemical Probe Development
2,7-Dichlorothiazolo[5,4-D]pyrimidine as a Privileged Scaffold in Medicinal Chemistry
The thiazolo[5,4-d]pyrimidine (B3050601) nucleus is an analog of purine (B94841), where an oxazole (B20620) ring replaces the imidazole (B134444) ring. This structural similarity to endogenous molecules like adenine (B156593) allows derivatives to interact with the ATP-binding sites of various enzymes, making it a cornerstone for the design of kinase inhibitors and other targeted therapies. researchgate.netmdpi.commdpi.com The synthetic accessibility, starting from precursors like this compound, and the scaffold's ability to be strategically modified at multiple positions, have made it a focal point in the discovery of novel therapeutic agents. nih.govnih.gov
The thiazolo[5,4-d]pyrimidine framework is a recognized scaffold for developing potent kinase inhibitors, which are crucial in oncology and immunology. mdpi.com While specific development of Spleen Tyrosine Kinase (Syk), mTOR, or PI3Kδ inhibitors from this exact scaffold is an area of ongoing research, the broader class of pyrimidine-based fused heterocycles has proven highly effective. For instance, the closely related pyrazolo[3,4-d]pyrimidine scaffold has yielded numerous kinase inhibitors, including some that have advanced to clinical trials for various cancers. mdpi.commdpi.comcharlotte.edu The structural analogy to the adenine ring of ATP allows these molecules to function as competitive inhibitors in kinase active sites. mdpi.commdpi.com Modifications to the thiazolo[5,4-d]pyrimidine core are a key strategy in the pursuit of new kinase inhibitors with high potency and selectivity.
The thiazolo[5,4-d]pyrimidine scaffold has been successfully employed in the creation of novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.gov NNRTIs are a critical component of highly active antiretroviral therapy (HAART), and there is a continuous need for new agents to combat the emergence of drug-resistant viral strains.
Researchers have synthesized and evaluated derivatives where the central thiazolo[5,4-d]pyrimidine core is modified. In one study, this scaffold was one of several fused pyrimidine (B1678525) systems evaluated for anti-HIV activity. Another research effort led to the discovery of piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives as highly potent NNRTIs. nih.gov These compounds demonstrated significant efficacy against both wild-type and drug-resistant HIV-1 strains. For example, certain derivatives were potent inhibitors of the RES056 resistant strain, with some showing twofold more potency than the established drug Etravirine (ETV). nih.gov
| Compound | Target Strain | EC₅₀ (nM) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
| 14a | HIV-1 WT | 4.6 | >37.0 µM | >8043 |
| 14c | HIV-1 WT | 2.7 | >15.0 µM | >5556 |
| 14d | HIV-1 WT | 3.3 | >36.0 µM | >10909 |
| 14a | RES056 | 26.1 | >37.0 µM | >1418 |
| 14c | RES056 | 27.4 | >15.0 µM | >547 |
| 14d | RES056 | 24.7 | >36.0 µM | >1457 |
| Etravirine (ETV) | HIV-1 WT | 6.0 | >4.6 µM | >767 |
| Etravirine (ETV) | RES056 | 45.4 | >4.6 µM | >101 |
Data sourced from reference nih.gov. EC₅₀ represents the concentration for 50% maximal effective inhibition of viral replication. CC₅₀ represents the concentration for 50% cytotoxicity. SI is the ratio of CC₅₀ to EC₅₀.
The this compound scaffold is instrumental in developing ligands for adenosine (B11128) receptors, a major class of G protein-coupled receptors (GPCRs) that regulate numerous physiological processes. By synthesizing 7-amino-thiazolo[5,4-d]pyrimidine derivatives, researchers have created potent and selective antagonists for A1, A2A, A2B, and A3 receptor subtypes. mdpi.com
These compounds are synthesized by first preparing a 2-substituted-5,7-dichlorothiazolo[5,4-d]pyrimidine intermediate, which then undergoes further reactions to introduce various amine groups at the 7-position and other substituents at the 5-position. Several of these derivatives exhibit nanomolar and even subnanomolar binding affinities for the human A1 and A2A adenosine receptors. For example, derivative 18 from one study, identified as 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine, displayed exceptional affinity with Ki values of 1.9 nM for the A1 receptor and 0.06 nM for the A2A receptor. Functional studies confirmed that many of these compounds act as dual A1/A2A antagonists or inverse agonists.
| Compound | R² Substituent | R⁵ Substituent | hA₁ Kᵢ (nM) | hA₂ₐ Kᵢ (nM) | hA₃ Kᵢ (nM) |
| 3 | Phenyl | (2-methoxyphenyl)methylamino | 10.2 | 4.72 | >1000 |
| 5 | Benzyl | Phenyl | 5.3 | 0.82 | >1000 |
| 8 | Benzyl | Thiophen-2-yl | 3.5 | 0.14 | >1000 |
| 10 | Benzyl | Furan-3-yl | 1.8 | 0.20 | >1000 |
| 13 | 2-Chlorobenzyl | Phenyl | 4.2 | 0.18 | >1000 |
| 18 | 2-Fluorobenzyl | Furan-2-yl | 1.9 | 0.06 | >1000 |
| 19 | 2-Fluorobenzyl | Thiophen-2-yl | 1.6 | 0.07 | >1000 |
Data sourced from references. Kᵢ represents the inhibition constant, indicating the binding affinity of the ligand to the receptor.
A significant application of the thiazolo[5,4-d]pyrimidine scaffold is in the design of novel anticancer agents. Its structural similarity to purine makes it a candidate for inhibiting enzymes crucial for cancer cell proliferation. researchgate.net A variety of derivatives have been synthesized and tested against multiple human cancer cell lines, showing promising antiproliferative activities.
In one study, a series of derivatives was evaluated, and compound 7i was found to have potent inhibitory activity against human gastric cancer cells (MGC-803 and HGC-27) with IC₅₀ values of 4.64 µM and 5.07 µM, respectively. Notably, this compound showed approximately 12-fold selectivity for the cancer cell line MGC-803 over the normal gastric epithelial cell line GES-1, suggesting a favorable therapeutic window. In another study, substitution with a morpholine (B109124) group led to compound 24 , which exhibited the most potent antiproliferative activity against the MGC-803 cell line (IC₅₀ of 1.03 µM) and also showed good selectivity versus normal cells. Further investigation revealed that compound 24 could inhibit colony formation and induce apoptosis in cancer cells.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (GES-1) IC₅₀ (µM) | Selectivity |
| 7i | MGC-803 | 4.64 | >50 | ~12-fold |
| 7i | HGC-27 | 5.07 | >50 | - |
| 24 | MGC-803 | 1.03 | 38.95 | ~38-fold |
| 24 | HCT-116 | 1.85 | - | - |
| 24 | A-549 | 2.41 | - | - |
Data sourced from references. IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While the thiazolo[5,4-d]pyrimidine scaffold itself is widely studied, its specific application in the development of human Geranylgeranyl Pyrophosphate Synthase (hGGPPS) inhibitors is not extensively documented in current literature. However, research into closely related isosteric scaffolds has shown significant promise. Notably, novel inhibitors of hGGPPS have been designed using the pyrazolo[3,4-d]pyrimidine core, a scaffold that shares the fused pyrimidine ring system.
These pyrazolo[3,4-d]pyrimidine-based bisphosphonates have been evaluated for their ability to block the proliferation of various cancer cells, including multiple myeloma and pancreatic ductal adenocarcinoma, by inhibiting hGGPPS. The success of this closely related scaffold suggests that the thiazolo[5,4-d]pyrimidine core remains a potentially valuable, albeit less explored, framework for the future design of hGGPPS inhibitors.
Structure-Activity Relationship (SAR) Studies of Thiazolo[5,4-D]pyrimidine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For thiazolo[5,4-d]pyrimidine derivatives, SAR analyses have provided key insights into how different substituents at the 2, 5, and 7-positions of the heterocyclic core influence biological activity. nih.gov
For Adenosine Receptor Ligands: The affinity and selectivity towards adenosine receptor subtypes can be finely tuned by modifying these three positions. nih.gov Studies have shown that the nature of the substituent at the 2-position and the groups attached at the 5- and 7-positions modulate the interaction with A1, A2A, and A3 receptors. nih.gov For instance, docking studies suggest the thiazolo[5,4-d]pyrimidine scaffold itself engages in π–π stacking interactions within the receptor cavity, while the exocyclic amine at the 7-position forms critical polar interactions with key amino acid residues like Asn253.
For Anticancer Agents: SAR studies on antiproliferative derivatives revealed that variations in three regions of the thiazolo-pyrimidine core are critical. The introduction of a morpholine substituent was identified as a key modification leading to potent activity against gastric cancer cells. Another study demonstrated that having a free amino group at the 7-position, a phenyl group at the 2-position, and a (2-methoxyphenyl)methylamino group at the 5-position resulted in a compound with high affinity for adenosine receptors, which are also implicated in cancer pathways.
For HIV-1 NNRTIs: The central scaffold has a profound influence on antiviral activity. The replacement of other fused pyrimidine systems (like thiophene[3,2-d]pyrimidine) with the thiazolo[5,4-d]pyrimidine core altered the efficacy against HIV-1. Detailed exploration of the chemical space around the core, particularly in regions exposed to the solvent, has been a key strategy in developing next-generation inhibitors. nih.gov
These collective SAR findings underscore the versatility of the this compound starting material, which provides access to a privileged scaffold that can be systematically decorated to optimize interactions with a diverse range of biological targets.
Mechanism-Oriented Inhibitor Design Leveraging the Thiazolopyrimidine Core
The thiazolo[5,4-d]pyrimidine scaffold is a cornerstone in mechanism-oriented inhibitor design, largely because it is a bioisostere of adenine, a fundamental component of ATP. acs.orgresearchgate.net This structural mimicry allows these compounds to act as competitive inhibitors at the ATP-binding sites of various enzymes, particularly kinases.
A notable success in this area is the rational design of a novel series of thiazolopyrimidinone compounds as selective inhibitors of phosphoinositide 3-kinase beta (PI3K-beta), an enzyme implicated in cancer. nih.gov This work highlights the scaffold's utility in creating tool compounds that can potently inhibit specific enzyme isoforms. nih.gov This approach has also been applied to develop antagonists for adenosine receptors and TRPV1 ion channels, demonstrating the broad applicability of the core structure. acs.orgnih.govnih.gov
The efficacy of inhibitors based on the thiazolo[5,4-d]pyrimidine core stems from their precise interactions with amino acid residues within the target's active site. Molecular docking studies have provided detailed insights into these binding modes. For example, when docked into the human A2A adenosine receptor, the thiazolo[5,4-d]pyrimidine scaffold of an antagonist fits snugly between the side chains of Phenylalanine 168 and Leucine 249, forming favorable π-π stacking interactions. nih.gov
Furthermore, specific substituents are positioned to form key hydrogen bonds that anchor the inhibitor in place. The exocyclic amine group at the C7 position can form polar interactions with Asparagine 253 and Glutamate 169, while the N6 nitrogen of the pyrimidine ring forms an additional hydrogen bond with the same asparagine residue. nih.gov This detailed understanding of active site engagement allows for the rational modification of the scaffold to enhance potency and selectivity. Similar principles have been observed with related heterocyclic scaffolds, which have been shown to form hydrogen bonds with key residues like Lysine and Aspartate in the ATP binding sites of kinases such as VEGFR2. mdpi.com
The thiazolo[5,4-d]pyrimidine framework has proven to be particularly fruitful for the rational design of receptor antagonists. An antagonist binds to a receptor but does not provoke the biological response that an agonist would. Extensive research has identified the thiazolo[5,4-d]pyrimidine series as a potent class of antagonists and inverse agonists for adenosine receptors. nih.gov The design strategy involves synthesizing libraries of compounds with diverse substituents at the C2, C5, and C7 positions to optimize binding affinity and functional blockade of the receptor. nih.govnih.gov This approach has successfully yielded dual A1/A2A AR antagonists as well as highly selective antagonists for the A3 AR subtype. nih.govnih.gov
This same scaffold has been instrumental in creating antagonists for the TRPV1 ion channel, a key target for pain therapeutics. nih.govresearchgate.net By systematically modifying the substituents around the core, researchers have developed potent TRPV1 blockers. nih.gov While much of the focus has been on antagonists, the same principles of rational design apply to the creation of partial agonists. By fine-tuning the molecular interactions through precise substituent modifications, it is theoretically possible to develop compounds that elicit a submaximal, more controlled receptor activation, which can be therapeutically advantageous in certain chronic diseases.
Chemical Probe Applications in Biological Systems Research
A chemical probe is a small molecule designed to be highly potent and selective for a specific biological target. These tools are invaluable for dissecting the function of individual proteins within complex biological systems. The successful development of potent and selective inhibitors based on the thiazolo[5,4-d]pyrimidine scaffold provides a rich source of such chemical probes.
For example, a thiazolopyrimidinone derivative (compound 18 in the cited study) was identified as a potent and selective tool compound for inhibiting PI3K-beta. nih.gov Such a probe can be used in cell-based assays and animal models to investigate the specific roles of this enzyme. nih.gov Likewise, the highly potent and selective A2A adenosine receptor antagonist (compound 18 from a different study, with a Ki of 0.06 nM) serves as an excellent chemical probe to study the physiological and pathological functions of this specific receptor subtype. nih.govnih.gov
The use of chemical probes derived from the thiazolo[5,4-d]pyrimidine core allows researchers to elucidate biological pathways and confirm target engagement. By introducing a selective inhibitor into a biological system, one can observe the downstream consequences of blocking a specific protein's function.
For instance, the selective PI3K-beta inhibitor was used in a PTEN-deficient prostate cancer xenograft mouse model, where it demonstrated pharmacodynamic effects and efficacy. nih.gov This application directly links the inhibition of PI3K-beta to an anti-tumor response in a specific genetic context, thereby helping to elucidate the signaling pathway involved. Similarly, using a potent A2A AR antagonist in animal models of depression showed an antidepressant-like effect, providing evidence for the role of the A2A receptor in mood regulation. nih.govnih.gov The binding affinity data (Ki values) and functional assay results (IC50 values) from the initial drug discovery process serve as direct confirmation of target engagement, ensuring that the observed biological effects are indeed due to the interaction with the intended molecular target. nih.govnih.gov
Development of Tools for Biochemical Assays and Proteomic Studies
The thiazolo[5,4-d]pyrimidine scaffold, and specifically its precursor this compound, has proven to be a valuable starting point for the development of sophisticated molecular tools for biochemical assays and proteomic studies. The inherent reactivity of the chlorine atoms at the 2 and 7 positions allows for differential functionalization, enabling the creation of a diverse library of compounds. These derivatives have been instrumental in probing biological systems, particularly in the context of receptor binding and enzyme inhibition assays.
Researchers have successfully synthesized and evaluated a range of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain sensation. researchgate.netnih.gov In these studies, the synthesized compounds were subjected to biochemical assays to determine their potency and efficacy. For instance, their ability to block capsaicin- or acid-induced calcium influx was measured in Chinese Hamster Ovary (CHO) cells engineered to express the TRPV1 receptor. researchgate.net The half-maximal inhibitory concentration (IC50) values obtained from these assays are critical in establishing the structure-activity relationships (SAR) of these novel antagonists. researchgate.netnih.gov
Similarly, derivatives of the thiazolo[5,4-d]pyrimidine core have been developed as potent antagonists for adenosine receptors, which are G protein-coupled receptors involved in a multitude of physiological processes. nih.govmdpi.com New compounds featuring a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure have been synthesized and assessed for their binding affinity at human A1, A2A, A2B, and A3 adenosine receptors. nih.govmdpi.com These in vitro binding assays, which determine the inhibition constant (Ki) of the compounds, are fundamental biochemical tools for characterizing the affinity and selectivity of potential drug candidates. nih.govmdpi.com The data derived from such assays, supported by molecular docking studies, have highlighted compounds with nanomolar and even subnanomolar binding affinities for the hA1 and hA2A adenosine receptors respectively. nih.govmdpi.com
The versatility of the thiazolo[5,4-d]pyrimidine scaffold is further underscored by its use in developing inhibitors for other protein targets. For example, derivatives have been investigated as potential inhibitors of human erythrocytic hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme involved in the purine salvage pathway. mdpi.com In these biochemical assays, the oxazolo[5,4-d]pyrimidine (B1261902) analogues were found to be competitive inhibitors of HGPRT, and a comparison with thiazolopyrimidines helped to elucidate the structural requirements for effective inhibition. mdpi.com
While direct applications of this compound in proteomic studies are not extensively documented, its role as a key building block for creating chemical probes is implicit. The development of potent and selective ligands, as demonstrated in the aforementioned biochemical assays, is a prerequisite for creating advanced tools for proteomics, such as affinity-based probes or activity-based probes. These tools can be used for target identification, validation, and exploring the broader proteomic landscape of cellular systems.
Computational and Theoretical Investigations of 2,7 Dichlorothiazolo 5,4 D Pyrimidine and Its Derivatives
Molecular Modeling and Docking Studies of Thiazolo[5,4-d]pyrimidine (B3050601) Ligands
Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as a thiazolo[5,4-d]pyrimidine derivative, interacts with its biological target, typically a protein receptor. These studies provide valuable insights into the binding mechanisms and help in the rational design of new drugs.
Prediction of Ligand-Receptor Binding Modes and Conformational Analysis
Molecular docking simulations are frequently employed to predict the most likely binding pose of a thiazolo[5,4-d]pyrimidine derivative within the active site of a target receptor. For instance, in the study of novel 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives as adenosine (B11128) receptor (AR) antagonists, docking analyses were conducted using multiple docking tools to obtain an average binding mode prediction. nih.gov The results indicated that the thiazolo[5,4-d]pyrimidine scaffold of these compounds typically orients itself between key amino acid residues in the receptor's binding cavity. nih.gov
Conformational analysis, a key component of molecular modeling, examines the different spatial arrangements of a molecule and their corresponding energy levels. This is crucial for understanding how the flexibility of the ligand and receptor influences binding affinity. For example, molecular dynamics simulations on thiazolo-pyridopyrimidine derivatives, a related class of compounds, have been used to assess the stability of the ligand-receptor complex over time. nih.gov
Elucidation of Key Molecular Interactions at Target Binding Pockets
Docking studies are instrumental in identifying the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.
In the case of thiazolo[5,4-d]pyrimidine derivatives targeting adenosine receptors, docking studies revealed that the core scaffold often engages in π-π stacking interactions with aromatic residues like Phenylalanine (Phe) and Leucine (Leu) in the binding pocket. nih.gov For example, a detailed view of the docking of compound 18 (2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine) into the human A2A adenosine receptor (hA2A AR) showed the thiazolo[5,4-d]pyrimidine core positioned between Phe168 and Leu249. nih.gov Furthermore, the substituents on the thiazolo[5,4-d]pyrimidine core play a critical role in forming additional interactions. The 7-amino group, for instance, can form hydrogen bonds with specific residues, further anchoring the ligand in the binding site.
A study on 7-oxo-thiazolo[5,4-d]pyrimidine derivatives as human adenosine A3 receptor antagonists also utilized molecular docking to understand their binding mode. unife.it These computational models are essential for explaining the observed structure-activity relationships (SAR) and for guiding the synthesis of new derivatives with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Thiazolo[5,4-d]pyrimidine Compounds
QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
The development of such models typically involves calculating a variety of molecular descriptors for each compound in a training set and then using statistical methods to find a correlation with their experimentally determined biological activity. A study on pyrimidine (B1678525) derivatives used a dataset of 33 compounds, with 26 in the calibration set and 7 in the test set, to build their models. nih.govmui.ac.ir
Identification of Crucial Molecular Descriptors Influencing Activity
A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
In the QSAR study of pyrimidine derivatives as VEGFR-2 inhibitors, five descriptors were selected through a stepwise method for model building. nih.govmui.ac.ir The identification of these crucial descriptors provides valuable insights into the structural features that are important for activity. For example, a positive correlation with a particular descriptor might suggest that increasing the value of that descriptor could lead to more potent compounds. This information is invaluable for the rational design of new and improved thiazolo[5,4-d]pyrimidine derivatives.
Advanced Computational Chemistry Methodologies
Beyond standard docking and QSAR, more advanced computational methods are being applied to study thiazolo[5,4-d]pyrimidine derivatives. Molecular dynamics (MD) simulations, for example, provide a dynamic view of the ligand-receptor interactions, allowing for the assessment of the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.gov
Another advanced technique is the use of fragment-based screening combined with computational methods to identify novel binding sites and allosteric modulators. For instance, thiazolopyrimidine derivatives were identified as allosteric inhibitors of the C-type lectin Langerin, and computational studies, including structural comparisons and molecular dynamics simulations, were crucial in defining their allosteric binding site. nih.gov
These advanced computational approaches, in conjunction with experimental data, provide a comprehensive understanding of the molecular mechanisms underlying the biological activity of thiazolo[5,4-d]pyrimidine derivatives and pave the way for the design of next-generation therapeutics.
Free Energy Perturbation (FEP) Simulations for Binding Affinity Prediction
Predicting the binding affinity of a ligand to its biological target with high accuracy is a cornerstone of modern drug design. nih.gov Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics that calculates the relative binding free energy between two ligands. arxiv.orgresearchgate.net This technique is particularly valuable in lead optimization, where it can guide the selection of the most promising derivatives for synthesis by predicting the impact of chemical modifications on binding potency. arxiv.org
The FEP methodology involves creating a non-physical, or "alchemical," transformation between a known reference ligand and a new candidate molecule both in the solvated state and when bound to the target protein. By simulating this transformation in discrete steps using molecular dynamics (MD), the free energy difference (ΔΔG) between the two states can be calculated, providing a quantitative prediction of the change in binding affinity. nih.govnih.gov
While specific FEP studies on 2,7-Dichlorothiazolo[5,4-d]pyrimidine are not extensively documented in publicly available literature, the application of this method to structurally related kinase inhibitors and other therapeutic targets is well-established. For instance, FEP has been successfully employed to predict the relative binding affinities of a series of Erk kinase inhibitors, with computed values showing good agreement with experimental data. nih.gov In such studies, different charge models for the ligands, like RESP and BCC-AM1, can be evaluated to enhance the accuracy of the predictions. nih.govresearchgate.net For a series of 2,7-disubstituted thiazolo[5,4-d]pyrimidine derivatives targeting a specific kinase, FEP could be used to systematically evaluate the impact of different substituents at the 2 and 7 positions on binding affinity, thereby prioritizing the synthesis of compounds with the highest predicted potency.
| Parameter | Description |
| Methodology | Alchemical Free Energy Perturbation |
| Software | AMBER, GROMACS, Desmond |
| Force Fields | OPLS, AMBER, CHARMM |
| Key Output | Relative Binding Free Energy (ΔΔG) |
| Application | Lead optimization, predicting effects of chemical modifications |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational stability and dynamics of compounds like this compound and its derivatives. mdpi.comnih.gov
In the context of drug design, MD simulations are often used in conjunction with molecular docking to refine the binding poses of ligands and to assess the stability of the ligand-protein complex over time. A study on thiazolo[4,5-d]pyrimidine-based compounds as CRFR1 antagonists employed MD simulations to investigate the stability of the ligand-receptor complex, confirming a stable allosteric binding mode. nih.gov For derivatives of this compound, MD simulations could be instrumental in:
Assessing Conformational Preferences: Determining the energetically favorable conformations of different substitution patterns.
Evaluating Binding Site Dynamics: Understanding how the protein target and the ligand mutually adapt upon binding.
Investigating Water Networks: Analyzing the role of water molecules in mediating ligand-protein interactions.
| Simulation Aspect | Information Gained |
| Root Mean Square Deviation (RMSD) | Stability of the molecule or complex over time |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the molecule |
| Hydrogen Bond Analysis | Identification and stability of key interactions |
| Principal Component Analysis (PCA) | Dominant modes of motion and conformational changes |
In Silico Screening and Virtual Library Design Strategies
The advent of high-throughput screening (HTS) has revolutionized drug discovery, but it is often a costly and time-consuming process. In silico screening, or virtual screening (VS), offers a complementary approach to efficiently search large chemical databases and prioritize compounds for experimental testing. nih.govyoutube.com The this compound scaffold is an excellent starting point for such in silico strategies.
Ligand-Based and Structure-Based Virtual Screening Approaches
Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. frontiersin.org
Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands has been identified. researchgate.netrsc.orgmdpi.com This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Common LBVS techniques include:
Similarity Searching: Screening a database for molecules that are structurally similar to a known active compound.
Pharmacophore Modeling: Creating a 3D model of the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. researchgate.netrsc.orgmdpi.comias.ac.in This pharmacophore model is then used as a query to search for new molecules that match these features. For thiazolo[5,4-d]pyrimidine derivatives, a pharmacophore model could be built based on a set of known potent inhibitors to identify novel scaffolds with similar interaction patterns. ias.ac.in
Structure-based virtual screening (SBVS) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.govresearchgate.netmdpi.com The most common SBVS method is molecular docking, which predicts the preferred binding orientation of a ligand to its target and estimates the binding affinity. sifisheriessciences.comuomustansiriyah.edu.iq A virtual screening campaign using the this compound scaffold could involve docking a library of its derivatives into the active site of a target kinase, for example, to identify compounds with the best predicted binding scores and interaction patterns. nih.gov
| Screening Method | Requirement | Principle |
| Ligand-Based | Known active ligands | Molecules with similar properties are likely to have similar activity. |
| Structure-Based | 3D structure of the target | Predicts the binding mode and affinity of a ligand to its target. |
Rational Design of Novel Thiazolo[5,4-D]pyrimidine Chemical Libraries
The design of focused chemical libraries is a key strategy to enhance the efficiency of the drug discovery process. drugdesign.org Rather than screening vast and diverse collections of compounds, focused libraries are designed to be enriched with molecules that are more likely to be active against a specific target or target family. drugdesign.org The this compound core is an ideal scaffold for the rational design of such libraries, particularly for kinase inhibitors, due to its structural similarity to the purine (B94841) ring of ATP. mdpi.com
The design of a thiazolo[5,4-d]pyrimidine library would typically involve a multi-step process:
Scaffold Selection and Analysis: The this compound is chosen as the central scaffold. Its key interaction points with the target (e.g., hydrogen bonding with the kinase hinge region) are identified through structural analysis or molecular docking.
Building Block Selection: A diverse yet relevant set of chemical building blocks is selected to be attached at the 2 and 7 positions. This selection can be guided by factors such as commercial availability, synthetic accessibility, and desired physicochemical properties (e.g., solubility, lipophilicity).
Virtual Library Enumeration: The selected building blocks are computationally combined with the scaffold to generate a large virtual library of potential derivatives.
Filtering and Prioritization: The virtual library is then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and predicted binding affinity from docking studies. nih.govnih.gov This process narrows down the virtual library to a manageable number of high-priority compounds for synthesis and biological evaluation.
This rational design approach has been successfully applied to the discovery of potent and selective inhibitors for various kinases and other targets, starting from purine isosteres like pyrazolo[3,4-d]pyrimidines and pyrrolopyrimidines. mdpi.comnih.govmdpi.com
Future Directions and Emerging Research Avenues for 2,7 Dichlorothiazolo 5,4 D Pyrimidine
Expansion of the Thiazolo[5,4-D]pyrimidine (B3050601) Chemical Space
A primary focus for the future of 2,7-dichlorothiazolo[5,4-d]pyrimidine research lies in the strategic expansion of its chemical diversity. This involves the exploration of novel ring fusions and the development of sophisticated synthetic methodologies to access chiral derivatives, thereby broadening the scope of potential biological targets.
Exploration of Novel Ring Fusions and Heterocyclic Analogues
The fusion of additional heterocyclic rings onto the thiazolo[5,4-d]pyrimidine framework presents a promising strategy for the development of novel compounds with unique pharmacological profiles. The structural rigidity and defined spatial orientation of substituents in such fused systems can lead to enhanced binding affinity and selectivity for biological targets.
Researchers are actively exploring the synthesis of tricyclic and tetracyclic systems incorporating the thiazolo[5,4-d]pyrimidine core. For instance, the fusion of a triazole or pyrazole ring can modulate the electronic and steric properties of the molecule, potentially leading to new classes of kinase inhibitors or receptor antagonists. The synthesis of pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines has demonstrated the feasibility of creating such fused systems. These efforts aim to generate libraries of diverse heterocyclic analogues for screening against a wide range of biological targets.
Table 1: Examples of Fused Heterocyclic Systems with Potential for Exploration
| Fused Ring System | Potential Therapeutic Area |
| Triazolo-thiazolo[5,4-d]pyrimidine | Oncology, Virology |
| Pyrazolo-thiazolo[5,4-d]pyrimidine | Inflammation, Oncology |
| Imidazo-thiazolo[5,4-d]pyrimidine | Neurodegenerative Diseases |
Development of Asymmetric Synthesis for Chiral Thiazolopyrimidine Derivatives
The introduction of chirality into drug molecules can have a profound impact on their pharmacological activity, with enantiomers often exhibiting different potency, efficacy, and toxicity profiles. To date, the development of asymmetric synthetic routes to chiral thiazolo[5,4-d]pyrimidine derivatives remains a relatively underexplored area, presenting a significant opportunity for future research.
Future efforts will likely focus on the development of stereoselective methods to introduce chiral centers into the thiazolo[5,4-d]pyrimidine scaffold. This could involve the use of chiral catalysts, chiral auxiliaries, or the enzymatic resolution of racemic mixtures. The synthesis of enantiomerically pure thiazolopyrimidine-based kinase inhibitors, for example, could lead to compounds with improved selectivity and reduced off-target effects. The development of such synthetic strategies will be crucial for unlocking the full therapeutic potential of this versatile scaffold.
Multi-Targeting Approaches with Thiazolo[5,4-D]pyrimidine Scaffolds
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in the development of multi-targeting drugs that can modulate several targets simultaneously, potentially offering enhanced efficacy and a reduced likelihood of drug resistance.
Design of Dual or Polypharmacological Agents
The thiazolo[5,4-d]pyrimidine scaffold is well-suited for the design of dual or polypharmacological agents due to its ability to interact with multiple biological targets. By strategically modifying the substituents at the 2 and 7 positions of the this compound core, it is possible to fine-tune the compound's affinity for different proteins.
A notable example is the development of thiazolo[5,4-d]pyrimidine derivatives as dual adenosine (B11128) A1 and A2A receptor antagonists. nih.gov These compounds have shown promise in preclinical models of depression. nih.gov Building on this success, future research could explore the design of thiazolo[5,4-d]pyrimidine-based molecules that target other combinations of receptors or enzymes. For instance, the development of dual kinase inhibitors, such as those targeting both VEGFR2 and EGFR, is an active area of cancer research where this scaffold could be applied.
Integration into Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these initial hits is then used to guide the design of more potent molecules.
The thiazolo[5,4-d]pyrimidine core, being a purine (B94841) isostere, represents an attractive fragment for screening against a variety of targets, particularly kinases and other ATP-binding proteins. nih.gov Its rigid bicyclic structure provides a well-defined platform for the attachment of various functional groups. Future FBDD campaigns could utilize this compound and its simple derivatives as starting points to identify novel inhibitors for challenging drug targets. The amenability of the scaffold to chemical modification makes it an ideal candidate for fragment linking or growing strategies to enhance binding affinity and selectivity.
Advanced Spectroscopic and Structural Characterization in Research
A thorough understanding of the three-dimensional structure and dynamic properties of this compound derivatives is essential for rational drug design and for elucidating their mechanism of action at the molecular level. The application of advanced spectroscopic and structural characterization techniques will continue to play a pivotal role in advancing research in this area.
Modern spectroscopic techniques provide invaluable information about the structure and conformation of these molecules. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques like COSY, HSQC, and HMBC, is routinely used to confirm the chemical structure of newly synthesized derivatives. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the elemental composition of these compounds.
Furthermore, single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This information is invaluable for understanding the conformational preferences of the thiazolo[5,4-d]pyrimidine scaffold and for validating computational models of ligand-protein interactions. The crystal structure of a thiazolopyrimidine inhibitor bound to its target kinase, for example, can provide detailed insights into the key binding interactions and guide the design of more potent and selective analogues. nih.gov As the field progresses, the routine application of these advanced characterization methods will be essential for driving the discovery and development of new drugs based on the this compound scaffold.
Application of High-Resolution NMR, MS, and X-ray Crystallography for Structural Elucidation
Unambiguous structural confirmation is the bedrock of chemical synthesis and drug discovery. For derivatives of the thiazolo[5,4-d]pyrimidine scaffold, a multi-technique approach is essential for complete characterization. nih.govmdpi.com
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the molecular framework. For instance, in a closely related compound, 2-Benzyl-5,7-dichlorothiazolo[5,4-d]pyrimidine, the proton NMR spectrum clearly shows signals corresponding to the benzyl CH₂ group and the aromatic protons, confirming the structure. nih.gov
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns, further corroborating the expected structure. mdpi.com High-resolution mass spectrometry can provide the exact molecular formula, leaving no ambiguity.
Single-crystal X-ray crystallography offers the most definitive structural evidence, providing precise three-dimensional coordinates of each atom in the solid state. mdpi.com Studies on related thiazolo[4,5-d]pyrimidine (B1250722) derivatives have successfully used this technique to confirm their 3D structure and determine the preferred tautomeric forms in the solid state. mdpi.com This level of detail is invaluable for understanding intermolecular interactions and for computational studies like molecular docking. mdpi.com
Table 1: Key Analytical Techniques for Structural Elucidation
| Technique | Purpose | Typical Data Obtained |
|---|---|---|
| ¹H NMR | Determines the number and environment of hydrogen atoms. | Chemical shifts (ppm), coupling constants (Hz), integration. |
| ¹³C NMR | Determines the number and environment of carbon atoms. | Chemical shifts (ppm). |
| Mass Spectrometry (MS) | Confirms molecular weight and elemental composition. | Mass-to-charge ratio (m/z), isotopic patterns. |
| X-ray Crystallography | Provides the exact 3D atomic arrangement in a crystal. | Bond lengths, bond angles, crystal packing information. |
Solid-State Characterization of Thiazolo[5,4-D]pyrimidine Polymorphs
The solid-state properties of an active pharmaceutical ingredient (API) or its intermediates can significantly impact its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration. The characterization of different polymorphs of thiazolo[5,4-d]pyrimidine derivatives is crucial for ensuring product consistency and quality.
Key techniques for solid-state characterization include:
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and is a primary tool for distinguishing between different polymorphs.
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and crystallization, allowing for the identification of different solid forms based on their unique thermal profiles. nih.gov
Thermogravimetric Analysis (TGA): Determines changes in mass as a function of temperature, useful for identifying solvates or hydrates.
Single-Crystal X-ray Diffraction: As mentioned previously, this technique provides the definitive structure of a specific polymorph. mdpi.com
Investigating the potential for polymorphism in this compound and its derivatives is a vital area for future research to ensure robust and reproducible manufacturing and formulation processes.
Innovative Synthetic Technologies for Scalable Production
As derivatives of the thiazolo[5,4-d]pyrimidine core advance through the development pipeline, the need for safe, efficient, and scalable synthetic routes becomes paramount. Modern synthetic technologies are moving away from traditional batch processing towards more innovative and continuous methods. patheon.com
Flow Chemistry and Continuous Manufacturing for Thiazolopyrimidines
Flow chemistry, or continuous manufacturing, represents a paradigm shift in chemical synthesis. mdpi.com In this approach, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. chim.it This technology offers significant advantages over traditional batch methods, including:
Enhanced Safety: Small reactor volumes minimize the amount of hazardous material present at any given time, which is particularly beneficial for highly exothermic or potentially explosive reactions. chim.itarkat-usa.org
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, leading to better reaction control, higher yields, and improved product quality. chim.it
Scalability: Increasing production volume is achieved by simply extending the run time, rather than redesigning large-scale reactors, which significantly shortens development timelines. arkat-usa.orgwiley-vch.de
Process Automation: Continuous processes are well-suited for automation and integration of in-line analytical tools for real-time monitoring and quality control. mdpi.com
The application of flow chemistry to the synthesis of heterocyclic scaffolds is a growing field, and its implementation for the production of this compound could provide a safer, more efficient, and cost-effective manufacturing process. arkat-usa.orgdiva-portal.org
Microwave-Assisted Synthesis and High-Throughput Experimentation Platforms
In the early stages of drug discovery and process development, speed and efficiency are critical. Microwave-assisted synthesis and high-throughput experimentation (HTE) are two technologies that significantly accelerate these phases.
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reaction mixtures. This technique has been successfully applied to the synthesis of various thiazolopyrimidine derivatives, including the chlorination step to produce dichloro-intermediates. nih.govnih.gov The primary benefits include:
Drastic Reduction in Reaction Times: Reactions that might take hours using conventional heating can often be completed in minutes. mdpi.com
Increased Yields and Purity: The rapid and uniform heating can minimize the formation of byproducts. nih.gov
Environmental Benefits: Reduced reaction times and often lower energy consumption contribute to greener chemical processes. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolopyrimidines
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Hours to Days | Minutes |
| Reaction Yield | Moderate to Good | Good to Excellent (often 15-25% higher) |
| Energy Consumption | High | Low |
| Process Control | Less Precise | Highly Precise |
Data synthesized from findings in reference mdpi.com
High-Throughput Experimentation (HTE) platforms use robotics and miniaturization to run hundreds or even thousands of reactions in parallel. chemrxiv.org This allows researchers to rapidly screen a wide array of substrates, reagents, and conditions to discover new reactions or optimize existing ones. For the thiazolo[5,4-d]pyrimidine scaffold, HTE can be used to quickly synthesize libraries of derivatives for biological screening or to identify the optimal conditions for scalable production. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,7-dichlorothiazolo[5,4-d]pyrimidine and its derivatives?
- Methodology : The synthesis typically involves multi-step reactions. A common approach starts with 5-chloro-2-(substituted benzyl)thiazolo[5,4-d]pyrimidin-7-amine intermediates, which undergo Suzuki-Miyaura cross-coupling or microwave-assisted reactions with boronic acids to introduce substituents at position 5 . For example, intermediates are suspended in dimethoxyethane/water with tetrakis(triphenylphosphine)palladium(0) and Na₂CO₃, followed by reflux or microwave irradiation (160°C, 30 min) . Yield optimization often requires chromatographic purification or crystallization.
Q. How are structural and purity analyses performed for these compounds?
- Methodology : Characterization relies on ¹H NMR , ¹³C NMR , IR spectroscopy, and elemental analysis. For instance, ¹H NMR (DMSO-d₆) reveals aromatic proton environments and NH₂ signals (e.g., δ 8.14 ppm for NH₂ in compound 34), while IR confirms NH₂ stretches (e.g., 3445 cm⁻¹) . Melting points (e.g., 186–189°C for compound 34) and elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values) validate purity .
Q. What in vitro assays are used to evaluate receptor binding affinity?
- Methodology : Binding assays use Chinese Hamster Ovary (CHO) cells stably transfected with human adenosine receptor subtypes (hA1, hA2A, hA3). Radioligands like [³H]CCPA (hA1) and [³H]NECA (hA2A) compete with test compounds. Ki values are calculated via nonlinear regression of displacement curves. For example, compound 18 showed hA1 Ki = 1.9 nM and hA2A Ki = 0.06 nM . cAMP GloSensor assays further assess functional antagonism by measuring inhibition of NECA-induced cAMP accumulation .
Advanced Research Questions
Q. How do substituents at positions 2 and 5 influence adenosine receptor selectivity?
- Structure-Activity Relationship (SAR) : Position 2 modifications (e.g., benzyl vs. 2-methoxybenzyl) enhance hA2A affinity due to hydrophobic interactions with receptor subpockets. Position 5 substituents (e.g., 3-CN-phenyl or 5-methyl-furan-2-yl) improve hA1/hA2A dual antagonism. Ortho-substituted benzyl groups at position 2 increase selectivity for hA2A over hA1 (e.g., compound 18: hA2A Ki = 0.06 nM vs. hA1 Ki = 1.9 nM) . Molecular docking (MOE, CCDC Gold) highlights π-π stacking with Phe168 in hA2A and hydrogen bonding with Asn253 in hA1 .
Q. What in vivo models validate antidepressant efficacy, and how is behavioral data analyzed?
- Methodology : CD-1 mice are tested in forced swim test (FST) , tail suspension test (TST) , and sucrose preference test (SPT) . For example, compound 18 (10 mg/kg, i.p.) reduced immobility time in FST by 52% (vs. vehicle) and increased sucrose preference in LPS-induced anhedonia models. Data are analyzed via one-way ANOVA with Bonferroni post hoc tests (p < 0.05) using Origin 8.1 . Blinded observers ensure unbiased behavioral scoring.
Q. How are molecular modeling tools applied to optimize ligand-receptor interactions?
- Methodology : Homology models of hA1 and hA2A receptors (based on PDB: 5N2R and 4EIY) are refined using MOE. Ligand poses are generated via induced-fit docking, and interaction energies (e.g., van der Waals, electrostatic) are calculated. For compound 18, key interactions include hydrogen bonds with Asn253 (hA1) and π-stacking with Phe168 (hA2A). Residual binding free energy (ΔG) correlates with experimental Ki values .
Q. What strategies resolve contradictions between in vitro binding and in vivo efficacy?
- Methodology : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). To address this, logP and polar surface area (PSA) are calculated (e.g., compound 18: logP = 2.8, PSA = 65 Ų). Pharmacodynamic studies (e.g., ex vivo receptor occupancy) and metabolite profiling (LC-MS/MS) further validate bioactivity .
Methodological Considerations
Q. How are microwave-assisted syntheses optimized for higher yields?
- Optimization : Microwave irradiation (160°C, 30 min) accelerates Suzuki-Miyaura coupling of 5-chloro intermediates with boronic acids, improving yields from 20–35% (conventional heating) to 55–85% . Solvent selection (e.g., DME/H₂O) and catalyst loading (tetrakis at 0.1 mmol per 1 mmol substrate) are critical .
Q. What statistical methods ensure rigor in behavioral pharmacology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
